Cas no 128400-42-0 (Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester)
![Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester structure](https://ja.kuujia.com/scimg/cas/128400-42-0x500.png)
Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester 化学的及び物理的性質
名前と識別子
-
- Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester
- SCHEMBL10593991
- 128400-42-0
- O-Ethyl S-(2-(4-fluorophenyl)-2-oxoethyl) carbonodithioate
-
- インチ: InChI=1S/C11H11FO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
- InChIKey: SQZWTNZIFAVQIJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 258.01845010Da
- どういたいしつりょう: 258.01845010Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679867-250mg |
O-Ethyl S-(2-(4-fluorophenyl)-2-oxoethyl) carbonodithioate |
128400-42-0 | 98% | 250mg |
¥560.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679867-100mg |
O-Ethyl S-(2-(4-fluorophenyl)-2-oxoethyl) carbonodithioate |
128400-42-0 | 98% | 100mg |
¥312.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679867-1g |
O-Ethyl S-(2-(4-fluorophenyl)-2-oxoethyl) carbonodithioate |
128400-42-0 | 98% | 1g |
¥1800.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679867-5g |
O-Ethyl S-(2-(4-fluorophenyl)-2-oxoethyl) carbonodithioate |
128400-42-0 | 98% | 5g |
¥6000.00 | 2024-08-09 |
Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] ester 関連文献
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Carbonodithioic acid, O-ethyl S-[2-(4-fluorophenyl)-2-oxoethyl] esterに関する追加情報
Carbonodithioic Acid, O-Ethyl S-[2-(4-Fluorophenyl)-2-Oxoethyl] Ester
The compound with CAS No. 128400-42-0, commonly referred to as Carbonodithioic Acid, O-Ethyl S-[2-(4-Fluorophenyl)-2-Oxoethyl] Ester, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a carbonodithioic acid core and an O-ethyl group attached to an S-[2-(4-fluorophenyl)-2-oxoethyl] ester moiety. The presence of the fluorophenyl group introduces interesting electronic and steric properties, making this compound a valuable tool in various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in the synthesis of advanced materials and pharmaceuticals. Its ability to act as a versatile building block in organic synthesis has been extensively explored. For instance, researchers have utilized its dithioic acid functionality to construct complex molecular frameworks with tailored properties. The ethoxycarbonyl group attached to the sulfur atom further enhances its reactivity, enabling it to participate in a wide range of nucleophilic and electrophilic reactions.
One of the most notable applications of this compound is in the field of drug discovery. The fluorophenyl substituent is known to modulate pharmacokinetic properties such as solubility and bioavailability, making this compound a promising candidate for designing bioactive molecules. Recent research has demonstrated its role in the development of inhibitors for key enzymes involved in metabolic disorders and cancer progression.
From a structural perspective, the molecule exhibits a balance between rigidity and flexibility, which is crucial for its functional versatility. The dithioic acid group provides a platform for redox reactions, while the ethoxycarbonyl group serves as a protective unit during synthesis. This combination allows chemists to manipulate the molecule's reactivity and stability according to specific experimental needs.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic techniques have enabled more efficient and selective pathways for its preparation. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound in large-scale production.
The compound's stability under various conditions has also been a subject of recent investigations. Studies have shown that it exhibits good thermal stability up to moderate temperatures, making it suitable for applications that require prolonged heating or refluxing steps. Additionally, its resistance to hydrolysis under neutral conditions further enhances its utility in aqueous reaction systems.
Looking ahead, the potential applications of Carbonodithioic Acid, O-Ethyl S-[2-(4-Fluorophenyl)-2-Oxoethyl] Ester are expected to expand into areas such as materials science and green chemistry. Its ability to participate in sustainable chemical processes makes it an attractive candidate for eco-friendly synthesis routes.
In conclusion, CAS No. 128400-42-0 represents a versatile and multifunctional compound with significant implications in modern organic chemistry. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in the development of innovative chemical solutions.
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